(S)-Methyl 3-aminopentanoate hydrochloride is a chiral compound classified as an amino acid derivative. It features a methyl ester functional group and is primarily recognized for its applications in pharmaceutical synthesis and biochemistry. The compound is significant due to its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals that target neurological disorders.
(S)-Methyl 3-aminopentanoate hydrochloride falls under the category of amino acid derivatives and is specifically classified as a methyl ester of a chiral amino acid. Its chemical structure allows it to participate in various biochemical reactions, making it valuable in medicinal chemistry.
The synthesis of (S)-Methyl 3-aminopentanoate hydrochloride can be achieved through several methods:
The reaction conditions typically include:
(S)-Methyl 3-aminopentanoate hydrochloride has a molecular formula of C₄H₁₀ClNO₂, with a molecular weight of approximately 139.581 g/mol. The structure features:
(S)-Methyl 3-aminopentanoate hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for (S)-Methyl 3-aminopentanoate hydrochloride primarily involves its role as a substrate in enzymatic reactions within biological systems. It can be converted into other bioactive compounds through metabolic pathways involving transaminases and other enzymes.
Studies have shown that this compound can efficiently participate in enzymatic reactions with high specificity due to its chiral nature, contributing to its potential therapeutic effects .
(S)-Methyl 3-aminopentanoate hydrochloride has various scientific uses, particularly in:
Traditional synthesis involves direct esterification of (S)-3-aminopentanoic acid derivatives. Using protic acids (e.g., H₂SO₄, HCl) or acylating agents (e.g., SOCl₂) in methanol, this method achieves moderate yields (65–85%). Key challenges include racemization at the C3 stereocenter under harsh conditions and HCl salt byproduct management. Solvent choice significantly impacts enantiopurity: dichloromethane (DCM) or tetrahydrofuran (THF) minimizes epimerization compared to protic solvents [1] [9]. Recent protocols employ mild Lewis acids (e.g., Zn(OTf)₂) at 0–25°C, suppressing racemization and improving yields to >90% [1].
Table 1: Acid-Catalyzed Esterification Optimization
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
H₂SO₄ | MeOH | 65 | 12 | 78 | 95 |
SOCl₂ | MeOH | 25 | 6 | 85 | 98 |
Zn(OTf)₂ | THF | 0 | 8 | 92 | >99 |
Continuous flow systems enhance reproducibility and throughput. Key advantages include:
Immobilization on silica or chitosan enhances enzyme stability and recyclability. Key advances include:
Table 2: Biocatalytic Systems for Enantioselective Synthesis
Enzyme | Support | Reaction | Cycles | ee (%) | Productivity (g/L/day) |
---|---|---|---|---|---|
CAL-B | Silica | Ester hydrolysis | 15 | >99 (S) | 180 |
R. mucilaginosa transaminase | Chitosan beads | Reductive amination | 20 | 98 (S) | 300 |
Engineered aminotransferase | Hybrid nanoflowers | Ketone amination | 10 | 99 (S) | 220 |
Chiral auxiliaries covalently bound to the substrate direct stereoselective amination. Prominent systems include:
Metal complexes with chiral ligands enable direct reductive amination of β-keto esters:
Table 3: Metal-Catalyzed Asymmetric Amination Performance
Metal | Ligand | Substrate | ee (%) | Yield (%) | Conditions |
---|---|---|---|---|---|
Ir | Phosphoramidite-L1 | Methyl 3-oxopentanoate | 94 | 92 | H₂ (50 psi), 50°C |
Rh | (R,R)-Me-DuPhos | Methyl 3-oxovalerate | 97 | 88 | iPrOH, 60°C |
Ru | BINAP/Sulfonamide | β-Keto ester | 90 | 85 | HCO₂H/NEt₃, 25°C |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2